![molecular formula C11H10BrClN4 B6625383 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine](/img/structure/B6625383.png)
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine
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Overview
Description
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine is a chemical compound that is of interest to the scientific community due to its potential applications in research. This compound is a pyridine derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine is not well understood. However, it has been suggested that this compound may work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine has been shown to have biochemical and physiological effects in vitro. It has been reported to inhibit the growth of certain cancer cell lines and bacterial strains. In addition, this compound has been shown to have antiviral activity. These findings suggest that this compound may have potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine in lab experiments is its potential as a therapeutic agent. This compound has been shown to have activity against certain cancer cells, bacteria, and viruses, which makes it a potentially valuable tool for researchers studying these diseases. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving 3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine. One area of research could focus on further elucidating the mechanism of action of this compound. Another area of research could focus on optimizing the synthesis method to improve yields and purity. Additionally, further research could be done to explore the potential therapeutic applications of this compound in vivo. Finally, research could be done to explore the potential use of this compound in combination with other therapeutic agents to enhance its activity.
Synthesis Methods
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-5-bromo-pyridine with N-methyl-N-(pyrazin-2-ylmethyl)amine under basic conditions. Another method involves the reaction of 2-chloro-5-bromo-pyridine with N-methyl-N-(pyrazin-2-ylmethyl)amine in the presence of a palladium catalyst. Both methods have been reported in the literature and have been shown to give good yields of the desired compound.
Scientific Research Applications
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine has potential applications in scientific research. It has been reported to have activity against certain types of cancer cells, and it has also been shown to have activity against certain bacterial strains. In addition, this compound has been reported to have activity against certain viruses. These findings suggest that this compound may have potential as a therapeutic agent.
properties
IUPAC Name |
3-bromo-5-chloro-N-methyl-N-(pyrazin-2-ylmethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN4/c1-17(7-9-6-14-2-3-15-9)11-10(12)4-8(13)5-16-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTIVIGZACUYAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CN=C1)C2=C(C=C(C=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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